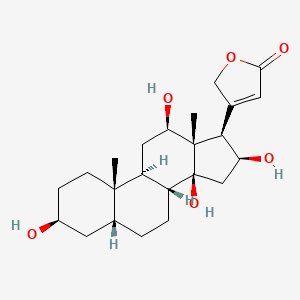
Diginatigenin
Overview
Description
Diginatigenin is a chemical compound with the molecular formula C23H34O6 . It has a molecular weight of 406.5125 . It is a cardenolide, a class of organic compounds that are derived from the steroid structure .
Molecular Structure Analysis
The molecular structure of this compound is characterized by 10 defined stereocenters . The InChIKey, a unique identifier for the compound, is DICIZKAHXOVVHI-BOYBCVSISA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 406.52 and a percent composition of C 67.96%, H 8.43%, O 23.61% . Other specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Network Biology and Cellular Interactions
Network biology, an emerging field in postgenomic biomedical research, systematically catalogues molecules and their interactions within a cell. This approach is vital for understanding how these interactions determine cellular functions and could revolutionize our view of biology and disease pathologies. Network biology's relevance extends to understanding the impact of compounds like diginatigenin at the cellular level (Barabasi & Oltvai, 2004).
Nutrigenetics and Dietary Advice
Nutrigenetic research, which studies the interaction between genetic differences and responses to nutrients, is significant for personalized nutrition. This field could potentially utilize information about compounds like this compound to tailor dietary recommendations based on individual genetic profiles (Grimaldi et al., 2017).
Pharmacogenetics and Drug Response
The field of pharmacogenetics explores the correlation between genetic variation and drug response. This research is essential for understanding how different individuals might respond to drugs that include or interact with this compound. This knowledge is crucial for developing safer and more effective drugs (Giacomini et al., 2007).
Genomic Studies in Plant Biology
In plant biology, genomic studies have been conducted on species like Digitalis purpurea, known for producing cardiotonic glycosides such as digoxin and digitoxin. Understanding the genetic transformation in these plants can provide insights into the role of related compounds, including this compound (Chong-Pérez et al., 2008).
Nutrigenomics and Diet-Related Diseases
Nutrigenomics applies genomics tools in nutrition research to understand how nutrition influences metabolic pathways and disease prevention. This field could explore the impact of compounds like this compound on diet-related diseases and individual health outcomes (Müller & Kersten, 2003).
Functional Genomics in Livestock
The use of genetic information in livestock production, like in beef cattle, to improve animal performance and quality is a growing field. Studies in this area might consider the role of compounds like this compound in influencing animal health and product quality (Lambert, 2008).
Properties
IUPAC Name |
3-[(3S,5R,8R,9S,10S,12R,13S,14S,16S,17R)-3,12,14,16-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O6/c1-21-6-5-14(24)8-13(21)3-4-15-16(21)9-18(26)22(2)20(12-7-19(27)29-11-12)17(25)10-23(15,22)28/h7,13-18,20,24-26,28H,3-6,8-11H2,1-2H3/t13-,14+,15-,16+,17+,18-,20+,21+,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICIZKAHXOVVHI-BOYBCVSISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CC(C4(C3(CC(C4C5=CC(=O)OC5)O)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(C[C@@H]([C@@H]4C5=CC(=O)OC5)O)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901024008 | |
| Record name | Diginatigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901024008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
559-57-9 | |
| Record name | Diginatigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diginatigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901024008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIGINATIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL7J6ZZ392 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of Diginatigenin and how does it relate to other cardiac glycosides?
A1: this compound is a cardiac aglycone with a steroid core. Its structure was confirmed by converting 16-Monoacetylthis compound into diacety1-△14, 16-dianhydrothis compound, which proved identical to diacety-△14-anhydro-16, 17-dehydrodigoxigenin derived from digoxigenin. [] This establishes this compound as 3β, 12β, 14, 16β-tetrahydroxy-5β-card-20(22)-enolide. Notably, this compound possesses a 12β-hydroxyl group, distinguishing it from gitoxigenin. [, ] This structural difference significantly impacts its interaction with Na, K-ATPase, making it a less potent inhibitor compared to digitoxigenin and ouabagenin. []
Q2: How does the structure of this compound influence its potency as an inhibitor of Na, K-ATPase?
A2: The presence of hydroxyl groups, particularly the 16β-OH group, plays a crucial role in this compound's potency. Research suggests that intramolecular bonding between the 16β-OH and the lactone ring contributes to its relatively low inhibitory effect on Na, K-ATPase compared to compounds like digitoxigenin. [] Interestingly, formylation of the 16β-OH group significantly increases its inhibitory potency, as seen with gitaloxigenin, the 16β-formylated derivative of gitoxigenin. []
Q3: Can microorganisms be utilized to produce this compound?
A3: Yes, bioconversion of other cardiac glycosides using microorganisms presents a viable route for this compound production. Studies demonstrate that Gibberella saubinettii can convert gitoxigenin to this compound, albeit with a modest yield of approximately 6%. [] Additionally, Fusarium lini facilitates the 12β-hydroxylation of gitoxigenin, leading to the formation of this compound. []
Q4: What are the naturally occurring glycosides of this compound identified in plants?
A4: Research has identified several this compound glycosides in plants like Digitalis schischkinii and Digitalis lanata. These include this compound-digilanidobioside, its corresponding secondary glycoside, this compound-bisdigitoxoside [], and this compound-3-O-beta-D-digitaloside. []
Q5: How does the presence of this compound in Digitalis lanata extracts impact their analysis?
A5: The presence of this compound and its derivatives in Digitalis extracts can complicate analysis, especially when relying solely on techniques like high-performance liquid chromatography (HPLC). The structural similarities between various cardenolides, including this compound derivatives, can lead to co-elution, making accurate identification and quantification challenging. []
Q6: What advanced analytical techniques can be used to overcome challenges in identifying and quantifying this compound and related compounds in complex plant extracts?
A6: Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) has proven to be a powerful tool for analyzing cardenolides in complex plant matrices. [] This technique provides both accurate mass measurements and structural information through characteristic fragmentation patterns. For instance, sequential loss of sugar units and stepwise elimination of hydroxyl groups from the aglycone moiety allows differentiation of various cardenolides, including this compound and its derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-Methyl-4-[alpha,alpha-diethyl-3-methyl-4-[(E)-3-ethyl-3-hydroxy-1-pentenyl]benzyl]phenyl]pyridine-3-acetic acid](/img/structure/B1252455.png)
![2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-N-(2-nitrophenyl)acetamide](/img/structure/B1252456.png)

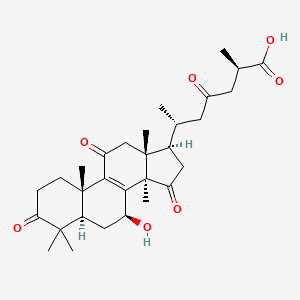
![(2S)-2-[[(2R)-2-[(2-methylphenyl)methyl]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1252464.png)
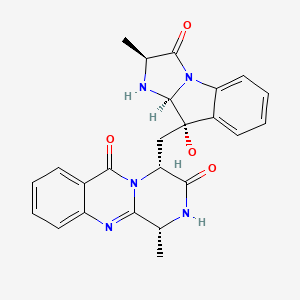
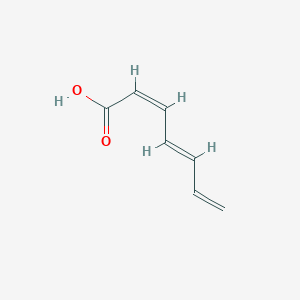
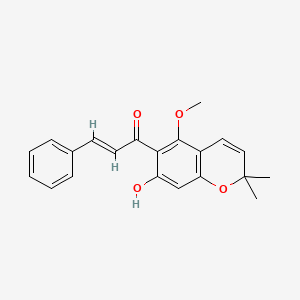
![N'-[3-(2-chloro-10-phenothiazinyl)propyl]butane-1,4-diamine](/img/structure/B1252469.png)
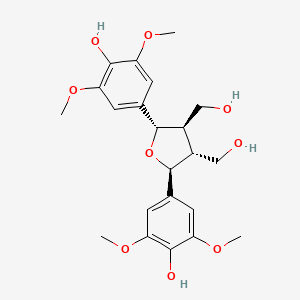



![Sulfamide, N-[(2S)-1,4-dioxan-2-ylmethyl]-N-methyl-N'-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-](/img/structure/B1252476.png)
